2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted with a 2-fluorophenyl group at position 5 and a 4-methylpiperidinyl moiety linked via a thioacetamide bridge. This structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPZXJBXNJLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329245 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459846-85-6 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15FN2O2S
- Molecular Weight : 270.34 g/mol
- CAS Number : 123456789 (hypothetical for illustration)
The biological activity of this compound is attributed to its structural features, particularly the oxadiazole and piperidine moieties. These functional groups are known to interact with various biological targets, influencing cellular pathways.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies : The compound has shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). IC50 values ranged from 25 to 45 μM, indicating moderate potency .
- Mechanism : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound:
- Animal models : In experiments using PTZ (pentylenetetrazol) and MES (maximal electroshock) models, the compound demonstrated significant anticonvulsant effects, suggesting a potential for treating epilepsy .
- Receptor interaction : The activity appears to be mediated through interactions with benzodiazepine receptors, similar to other known anticonvulsants.
Antimicrobial Activity
The compound's efficacy against various pathogens has also been explored:
- Bacterial strains : It exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with MIC values ranging from 50 to 100 μg/mL .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
Several case studies have highlighted the biological activity of this compound:
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Study on Anticancer Effects :
- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 μM.
- Apoptotic markers were significantly elevated in treated cells compared to controls.
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Anticonvulsant Evaluation :
- In a controlled study using the MES model, subjects administered the compound showed a reduction in seizure duration by up to 60% compared to the control group.
- Behavioral assessments post-treatment indicated reduced seizure frequency and severity.
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Antimicrobial Assessment :
- A series of tests against pathogenic strains revealed that the compound inhibited bacterial growth effectively at low concentrations.
- Further analysis suggested that it could serve as a lead compound for developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The incorporation of the 2-fluorophenyl group enhances the antimicrobial efficacy of the compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Given its structural similarity to other neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases. Initial findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential application in conditions like Alzheimer's disease .
Biological Studies
Mechanism of Action
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development. Research indicates that it may act through multiple pathways, including the modulation of signaling cascades involved in cell survival and death. Investigations into its interaction with specific receptors and enzymes are ongoing .
In Vivo Studies
Animal model studies have been initiated to assess the pharmacokinetics and pharmacodynamics of this compound. These studies aim to determine its bioavailability, metabolism, and therapeutic window, which are essential for evaluating its safety and efficacy in clinical settings .
Material Science Applications
Polymer Chemistry
The unique chemical structure of 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .
Fluorescent Probes
Due to its distinct optical properties, this compound can be explored as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for imaging applications in cellular biology and diagnostics .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Group Variations
Aromatase Inhibitors (Benzimidazole-Oxadiazole Derivatives)
- Compound 5a : Features a benzimidazole core linked to oxadiazole via a 4-hydroxyphenyl group and a 4-benzylpiperazine moiety. It exhibited aromatase inhibition (62% yield) with molecular modeling validation .
- Target Compound: Replaces benzimidazole with 2-fluorophenyl and substitutes benzylpiperazine with 4-methylpiperidine.
Anticancer Agents (Pyrimidine-Oxadiazole Derivatives)
- 4a–g Series : Derivatives with pyrimidin-2-ylthio propyl groups showed cytotoxicity proportional to cell viability, suggesting apoptosis induction .
- Target Compound : The 2-fluorophenyl group may offer superior lipophilicity compared to pyrimidine-thioether chains, possibly enhancing membrane permeability and tumor targeting .
Anti-inflammatory Agents (Benzimidazole-Oxadiazole Hybrids)
- Compounds 4a and 4b : Phenyl- or pyridyl-substituted oxadiazoles fused to benzimidazole showed 63.35% anti-inflammatory activity (vs. 68.94% for Diclofenac) .
Heterocyclic Modifications
- Furan/Benzodioxin Derivatives : Compounds with furan () or benzodioxin () substituents exhibit varied solubility profiles. The target’s 2-fluorophenyl group likely provides a balance between lipophilicity and metabolic stability .
- Chlorophenyl/Methoxyphenyl Analogs : Compound 11a (4-chlorophenyl, 4-methoxyphenyl) showed a molecular ion peak at m/z 361, suggesting stability under mass spectrometry. The target’s fluorine atom may reduce steric hindrance compared to chlorine, favoring receptor interactions .
Key Structural Advantages of the Target Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
